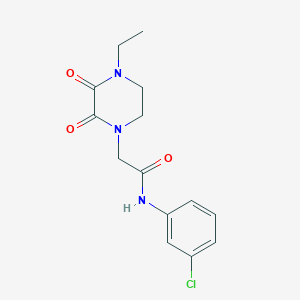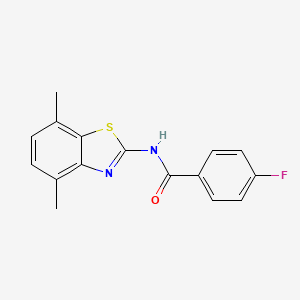![molecular formula C19H22N6O3 B6507662 1-(2-hydroxyethyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 900011-22-5](/img/structure/B6507662.png)
1-(2-hydroxyethyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-hydroxyethyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic organic compound. This complex molecule has a multifaceted structure that combines elements of pyrazolopyrimidine and piperazine frameworks, making it a notable subject of interest in chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyethyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves a multi-step process:
Formation of the pyrazolopyrimidine core: : Typically, this begins with the condensation of an appropriate pyrazole derivative with a formylating agent to create the pyrazolopyrimidine backbone.
Hydroxyethylation: : Introduction of the hydroxyethyl group can be achieved through nucleophilic substitution using an appropriate hydroxyethyl halide.
Piperazine functionalization: : The addition of the phenylpiperazine moiety involves a coupling reaction, often facilitated by a palladium-catalyzed cross-coupling process.
Industrial Production Methods
In an industrial setting, scaling up these reactions requires optimization of reaction conditions, catalysts, and solvents to ensure high yields and purity. Industrial methods might employ continuous flow techniques for better control and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxyethyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions:
Oxidation: : Can be oxidized using agents like potassium permanganate or chromium trioxide to yield more complex derivatives.
Reduction: : Reduction reactions using agents like sodium borohydride can modify specific functional groups without altering the core structure.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate under acidic conditions.
Reduction: : Sodium borohydride in methanol or ethanol as the solvent.
Substitution: : Nucleophiles like amines or thiols, often under basic conditions.
Major Products
Products from these reactions often include various substituted pyrazolopyrimidine derivatives, each with potential unique properties and applications.
Scientific Research Applications
This compound has significant potential in various fields:
Chemistry: : Used as a starting material for the synthesis of other complex molecules.
Biology: : Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: : Explored for potential therapeutic applications, including anti-cancer, anti-inflammatory, and central nervous system disorders.
Industry: : Used in the development of new materials with specific properties, such as improved solubility or stability.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets within biological systems:
Molecular Targets: : It may bind to enzymes or receptors, altering their activity.
Pathways: : These interactions can modulate signaling pathways, influencing cellular processes like proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
1-(2-hydroxyethyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other pyrazolopyrimidine derivatives:
Similar Compounds: : Compounds like 1-(2-hydroxyethyl)-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one share structural similarities but differ in their functional groups, affecting their reactivity and applications.
Uniqueness: : The presence of the phenylpiperazine moiety distinguishes it, potentially enhancing its biological activity and therapeutic potential compared to simpler analogs.
Let me know if this was detailed enough for your needs!
Properties
IUPAC Name |
1-(2-hydroxyethyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c26-11-10-25-18-16(12-21-25)19(28)24(14-20-18)13-17(27)23-8-6-22(7-9-23)15-4-2-1-3-5-15/h1-5,12,14,26H,6-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXHZBFTDIPHSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=NC4=C(C3=O)C=NN4CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B6507585.png)
![N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6507594.png)
![N-(4-ethylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6507600.png)

![N-[(2-chlorophenyl)methyl]-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide](/img/structure/B6507607.png)
![2-(6-{[(2-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine](/img/structure/B6507613.png)
![N-(4-ethoxyphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B6507621.png)
![3-(4-methylbenzenesulfonyl)-N,N-bis(2-methylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6507628.png)
![N-[(furan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B6507636.png)
![N-{5-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B6507649.png)
![N-[1-(1-adamantyl)ethyl]-2-morpholin-4-ylacetamide;hydrochloride](/img/structure/B6507661.png)

![2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B6507670.png)

